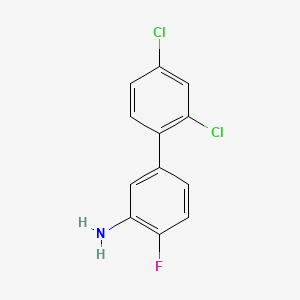

2',4'-Dichloro-4-fluorobiphenyl-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2,4-dichlorophenyl)-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2FN/c13-8-2-3-9(10(14)6-8)7-1-4-11(15)12(16)5-7/h1-6H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMKNTXPHKKNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 ,4 Dichloro 4 Fluorobiphenyl 3 Amine and Key Precursors

Established Strategies for Substituted Biphenyl (B1667301) Core Construction

The synthesis of substituted biphenyls, which form the structural backbone of many pharmaceuticals and advanced materials, is achieved through several powerful C-C bond-forming reactions. researchgate.net Among these, transition-metal-catalyzed cross-coupling reactions are the most prominent due to their efficiency, functional group tolerance, and broad applicability. rsc.org

Suzuki-Miyaura Cross-Coupling Approaches for Diaryl Linkage Formationresearchgate.netacs.orgwikipedia.orgrsc.orgpharmdguru.comslideshare.netresearchgate.net

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, providing a versatile method for creating carbon-carbon bonds. libretexts.orgyoutube.com The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. libretexts.orgmdpi.com This method is particularly effective for generating biaryl, styrenyl, or polyene structures. libretexts.org The catalytic cycle is well-understood and proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron species, and reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst. mdpi.comyoutube.com

The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on the careful optimization of the catalytic system and reaction parameters. rsc.org Key factors include the choice of palladium source, the ligand, the base, and the solvent system. researchgate.net While palladium(II) salts like palladium(II) acetate (B1210297) are common catalyst precursors, the ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. rsc.orgresearchgate.net

Table 1: Example Catalytic Systems for Suzuki-Miyaura Cross-Coupling This table is generated based on common findings in the provided sources and represents typical combinations rather than specific experimental results.

| Palladium Source | Ligand | Base | Solvent System | Typical Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 |

| Pd₂(dba)₃ | XPhos | Na₂CO₃ | THF/Toluene/H₂O | 90-120 |

| PdCl₂ | Triphenylphosphine | Triethylamine | Dioxane/H₂O | 100 |

The Suzuki-Miyaura reaction's modularity stems from the wide availability and synthetic accessibility of its precursors: halogenated aromatic compounds and arylboronic acids or their esters. rsc.orgyoutube.com For the synthesis of a molecule like 2',4'-Dichloro-4-fluorobiphenyl-3-amine, the precursors would be a dichlorinated aryl species and a fluorinated-aminated aryl species.

One coupling partner is typically an aryl halide (Ar-X, where X = I, Br, Cl) or a triflate (Ar-OTf). organic-chemistry.org The other is an organoboron compound, most commonly an arylboronic acid (Ar'-B(OH)₂) or an arylboronate ester. nih.govorganic-chemistry.org The synthesis of these precursors is well-established. Arylboronic acids can be prepared through methods such as the borylation of aryl Grignard reagents or the palladium-catalyzed Miyaura borylation of aryl halides. organic-chemistry.org The synthesis of highly substituted and functionalized precursors, including those containing multiple halogen atoms, is crucial for building complex biphenyl structures. rsc.orgacs.org

Table 2: Representative Precursors for Substituted Biphenyl Synthesis This table lists examples of precursor types relevant to the synthesis of halogenated biphenyls.

| Precursor Type | Chemical Name Example | Role in Coupling |

|---|---|---|

| Dihaloarene | 1-Bromo-2,4-dichlorobenzene | Electrophile |

| Fluorinated Arylboronic Acid | (4-Fluorophenyl)boronic acid | Nucleophile |

| Halogenated Arylboronic Acid | (2,4-Dichlorophenyl)boronic acid | Nucleophile |

Buchwald-Hartwig Amination for Regioselective Amine Introductionresearchgate.netwikipedia.org

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction has become a preferred method for synthesizing aryl amines from aryl halides (or triflates) and primary or secondary amines. wikipedia.orgyoutube.com Its significance lies in its broad substrate scope, functional group tolerance, and ability to overcome the limitations of older methods like nucleophilic aromatic substitution. wikipedia.org

The reaction is highly regioselective, with the amine group being installed precisely at the carbon atom previously bonded to the halogen. This makes it an ideal strategy for introducing an amine group onto a pre-formed biphenyl scaffold. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination and deprotonation of the amine, and finally, reductive elimination to form the aryl amine product and regenerate the catalyst. wikipedia.orgyoutube.com The use of specialized phosphine (B1218219) ligands, similar to those in Suzuki coupling, is essential for achieving high efficiency. tcichemicals.com

Diazotization and Subsequent Coupling Reactions for Amine-Containing Biphenylsresearchgate.netlibretexts.org

An alternative strategy for forming amine-containing biphenyls involves the diazotization of an aromatic amine, followed by a coupling reaction. pharmdguru.comslideshare.net In this two-step process, a primary aromatic amine is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt (Ar-N₂⁺). organic-chemistry.org

These highly reactive diazonium salts can serve as electrophiles in various transformations. organic-chemistry.org For biphenyl synthesis, a diazonium salt can undergo a coupling reaction with another aromatic ring. researchgate.netacs.org For instance, a radical aryl-aryl coupling can be initiated to join the two aromatic fragments, providing a route to biphenyl structures that might be complementary to transition-metal-catalyzed methods. acs.org

Targeted Synthesis of this compound

While specific documented syntheses for this compound are not prevalent in readily available literature, a robust and logical synthetic pathway can be designed by combining the powerful methodologies described above. A highly plausible route involves a Suzuki-Miyaura cross-coupling to construct the core biphenyl structure, followed by the reduction of a nitro group to install the final amine functionality.

A proposed two-step synthesis is as follows:

Suzuki-Miyaura Coupling: The first step is the formation of the 2',4'-dichloro-4-fluoro-3-nitrobiphenyl intermediate. This is achieved by the palladium-catalyzed cross-coupling of (2,4-dichlorophenyl)boronic acid with 1-bromo-4-fluoro-3-nitrobenzene . This reaction selectively forms the C-C bond between the two aromatic rings, assembling the required substituted biphenyl skeleton. The reaction would typically employ a palladium catalyst such as Pd(OAc)₂ with a phosphine ligand like SPhos, in the presence of a base such as K₃PO₄.

Nitro Group Reduction: The second step involves the chemical reduction of the nitro group on the biphenyl intermediate to the desired 3-amine functionality. This is a standard and high-yielding transformation in organic synthesis. Common reagents for this reduction include tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), catalytic hydrogenation (H₂ over a Pd/C catalyst), or iron powder in acetic acid. This final step yields the target compound, This compound .

This synthetic strategy leverages the precision of the Suzuki-Miyaura coupling for core construction and the reliability of nitro group reduction for amine installation, representing an efficient approach to the target molecule.

Stepwise Functionalization and Halogenation Strategies

The synthesis of unsymmetrically substituted biphenyls like this compound is most effectively achieved through cross-coupling reactions, where two pre-functionalized aryl rings are joined. The Suzuki-Miyaura coupling is a prominent method for this purpose, offering high selectivity and good yields. nih.gov A plausible synthetic route begins with the functionalization of commercially available starting materials to create the necessary coupling partners.

A key precursor for one of the rings is 4-fluoro-3-nitroaniline (B182485) . This intermediate can be synthesized by the nitration of p-fluoroaniline. google.comgoogle.com This reaction must be carefully controlled to ensure the correct regioselectivity. The 4-fluoro-3-nitroaniline then serves as a precursor for the first coupling partner. To be used in a Suzuki coupling, the amine functionality is typically converted into a more suitable group, such as a halide (e.g., bromine), via a Sandmeyer-type reaction. This would yield an intermediate like 1-bromo-4-fluoro-3-nitrobenzene .

The second coupling partner required is 2,4-dichlorophenylboronic acid . This boronic acid provides the dichlorinated phenyl ring.

The core of the synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling of these two intermediates. nih.gov The reaction joins the two aryl fragments to form the biphenyl skeleton, resulting in the intermediate 2',4'-Dichloro-4-fluoro-3-nitrobiphenyl .

Alternative strategies to the Suzuki coupling include the Ullmann condensation, which uses a copper catalyst to couple two aryl halides. wikipedia.orgnih.gov While historically requiring harsh conditions, modern Ullmann-type reactions can be performed under milder conditions and may serve as a viable alternative for the synthesis. mdpi.comnih.gov

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Name | Molecular Formula | Role in Synthesis |

| p-Fluoroaniline | C₆H₆FN | Starting material for the fluorinated/aminated ring. |

| 4-Fluoro-3-nitroaniline | C₆H₅FN₂O₂ | Nitrated intermediate. nih.govsigmaaldrich.com |

| 1-Bromo-4-fluoro-3-nitrobenzene | C₆H₃BrFNO₂ | Coupling partner for Suzuki reaction. |

| 2,4-Dichlorophenylboronic acid | C₆H₅BCl₂O₂ | Boron-containing coupling partner for Suzuki reaction. |

Reduction of Nitro Precursors to Amine Functionality

The final step in the proposed synthetic sequence is the reduction of the nitro group on the 2',4'-Dichloro-4-fluoro-3-nitrobiphenyl intermediate to form the target amine functionality. This is a common and well-understood transformation in organic synthesis. The presence of multiple halogen substituents requires a reduction method with good chemoselectivity to avoid dehalogenation.

Several methods are effective for this transformation:

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) are frequently used. This method is often clean and produces high yields.

Metal-Acid Systems: A classic approach involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of hydrochloric acid (HCl). google.com

Transfer Hydrogenation: This technique uses a source of hydrogen other than H₂ gas, such as ammonium (B1175870) formate (B1220265) or hydrazine, with a catalyst like Pd/C.

The choice of reducing agent depends on factors like substrate tolerance, cost, and scale of the reaction.

Table 2: Common Reagents for Nitro Group Reduction

| Reduction Method | Reagents | Typical Conditions |

| Catalytic Hydrogenation | H₂, Pd/C | Methanol or Ethanol solvent, room temperature and pressure |

| Metal-Acid Reduction | Sn, HCl or Fe, HCl | Reflux in aqueous/alcoholic solution |

| Transfer Hydrogenation | Ammonium Formate, Pd/C | Methanol solvent, reflux |

Advanced Synthetic Approaches and Emerging Technologies

Modern synthetic chemistry emphasizes not only the successful creation of target molecules but also the efficiency, safety, and environmental impact of the process.

Green Chemistry Principles in Synthetic Route Design

The synthesis of this compound can be evaluated and optimized using the principles of green chemistry.

Atom Economy: Cross-coupling reactions like the Suzuki-Miyaura coupling generally have better atom economy than classical methods that may use stoichiometric metal reagents. nih.gov

Catalysis: The use of catalytic amounts of palladium or copper is central to the biphenyl-forming step. Catalytic processes are inherently greener than stoichiometric ones as they reduce waste. organic-chemistry.org

Reduction of Derivatives: Unnecessary protection and deprotection steps should be avoided as they add to the step count and generate waste. The direct reduction of the nitro group to the amine without the need for protecting other functional groups is an example of this principle.

Safer Solvents: The choice of solvents is critical. Modern approaches favor the use of greener solvents, such as deep eutectic solvents, which have been successfully used for Ullmann amine synthesis, offering a more environmentally benign reaction medium. nih.gov

Continuous Flow Chemistry Applications in Biphenyl Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are highly exothermic, use hazardous reagents, or require precise control. mdpi.com The synthesis of this compound includes steps where flow chemistry could be highly beneficial.

Enhanced Safety: Nitration reactions are notoriously exothermic. Performing the nitration of p-fluoroaniline in a microreactor allows for superior heat dissipation, preventing temperature spikes and reducing the risk of runaway reactions. rsc.orgsemanticscholar.org Similarly, the use of other hazardous reagents can be managed more safely in a flow system.

Improved Control and Yield: The precise control over reaction parameters (temperature, pressure, stoichiometry, and residence time) in a flow reactor can lead to higher selectivity and yields, minimizing the formation of byproducts. scispace.com

Scalability: Flow reactors can facilitate easier scaling from laboratory to industrial production without the need to re-optimize the reaction conditions extensively. mdpi.com Continuous flow has been successfully applied to the synthesis of other polychlorinated biphenyl (PCB) analogues. nih.gov

Chemoenzymatic Transformations for Biphenyl Derivatives

Chemoenzymatic synthesis combines the strengths of chemical and enzymatic catalysis to create efficient and selective synthetic routes. nih.gov For a molecule like this compound, enzymes could be employed for specific, challenging transformations.

While a fully enzymatic synthesis is unlikely, specific steps could be replaced by biocatalytic alternatives. For instance, the selective introduction of functional groups can be a challenge in classical organic synthesis. Recent research has explored using enzymes for such purposes. A notable concept is the use of halogenase enzymes for the regioselective halogenation of aromatic rings. nih.gov In a chemoenzymatic strategy, a biphenyl precursor could be synthesized chemically, followed by a highly selective enzymatic halogenation to install one or more of the chloro-substituents, potentially reducing the need for complex protecting group strategies. This approach could offer a greener and more efficient route to complex halogenated molecules. nih.gov

Chemical Reactivity and Transformation Studies of 2 ,4 Dichloro 4 Fluorobiphenyl 3 Amine

Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it nucleophilic and basic, driving its reactivity in a variety of chemical transformations.

Acylation, Sulfonylation, and Alkylation Reactions

The primary amine group of 2',4'-Dichloro-4-fluorobiphenyl-3-amine readily undergoes acylation, sulfonylation, and alkylation reactions.

Acylation: Reaction with acyl halides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, yields the corresponding N-acylated derivatives (amides). youtube.com These reactions are typically high-yielding and proceed under mild conditions. The textbook mechanism involves the addition of the amine to the carbonyl group of the acyl halide, followed by elimination of a hydrogen halide. youtube.com

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base affords sulfonamides. sigmaaldrich.com Sulfonyl chlorides are effective reagents for this transformation due to their high reactivity. sigmaaldrich.com These sulfonamide derivatives are often stable compounds with applications in medicinal chemistry.

Alkylation: The amine can also be alkylated using alkyl halides. However, these reactions can be less selective than acylation or sulfonylation, often leading to a mixture of mono- and di-alkylated products, as well as potential quaternary ammonium (B1175870) salt formation. The choice of reaction conditions and stoichiometry can be optimized to favor the desired product.

| Reaction Type | Reagent | Product | Typical Conditions |

| Acylation | Acetyl chloride | N-(2',4'-Dichloro-4-fluorobiphenyl-3-yl)acetamide | Pyridine, 0-25 °C |

| Sulfonylation | Benzenesulfonyl chloride | N-(2',4'-Dichloro-4-fluorobiphenyl-3-yl)benzenesulfonamide | Aqueous NaOH, 25 °C |

| Alkylation | Methyl iodide | N-Methyl-2',4'-dichloro-4-fluorobiphenyl-3-amine | K2CO3, Acetonitrile (B52724), reflux |

Electrophilic Transformations Involving the Amine Group

While the primary amine group is nucleophilic, the aromatic rings of this compound can undergo electrophilic substitution. The amino group is a strong activating group and is ortho-, para-directing. However, the presence of the deactivating halogen substituents will influence the regioselectivity of such reactions. Friedel-Crafts acylation, for instance, is a powerful method for introducing keto groups onto aromatic rings. nih.gov

Diazotization and Subsequent Transformations for Aryl Derivatization

The primary aromatic amine functionality of this compound can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). masterorganicchemistry.com This diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgnih.govbohrium.com

The Sandmeyer reaction allows for the replacement of the diazonium group with a wide range of substituents, including:

Halogens: Treatment with copper(I) chloride, copper(I) bromide, or potassium iodide yields the corresponding chloro, bromo, or iodo derivatives, respectively. organic-chemistry.org

Cyano group: Reaction with copper(I) cyanide introduces a nitrile functionality, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. wikipedia.org

Hydroxyl group: Heating the diazonium salt in the presence of water leads to the formation of the corresponding phenol. wikipedia.org

These transformations provide a powerful tool for introducing diverse functional groups onto the biphenyl (B1667301) core, which might not be accessible through direct substitution methods. organic-chemistry.org

| Reaction | Reagent(s) | Product |

| Diazotization | NaNO2, HCl, 0-5 °C | 2',4'-Dichloro-4-fluorobiphenyl-3-diazonium chloride |

| Sandmeyer (Chlorination) | CuCl | 2',3,4'-Trichloro-4-fluorobiphenyl |

| Sandmeyer (Bromination) | CuBr | 3-Bromo-2',4'-dichloro-4-fluorobiphenyl |

| Sandmeyer (Cyanation) | CuCN | 2',4'-Dichloro-4-fluorobiphenyl-3-carbonitrile |

| Hydroxylation | H2O, heat | 2',4'-Dichloro-4-fluorobiphenyl-3-ol |

Reactivity of Aromatic Halogens (Chlorine and Fluorine)

The chlorine and fluorine atoms attached to the biphenyl rings are generally unreactive towards nucleophilic attack under standard conditions. However, under specific catalytic or activated conditions, they can be displaced or participate in coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halogenated aromatic compounds. wikipedia.orgmasterorganicchemistry.com For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org In this compound, the electron-withdrawing nature of the chlorine and fluorine atoms can facilitate nucleophilic attack, particularly at the positions ortho or para to these halogens. The relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is counterintuitive to the trend in alkyl halides and is due to the rate-determining step being the initial nucleophilic attack. youtube.com

Palladium-Catalyzed Cross-Coupling at Halogenated Sites

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govcmu.edursc.orgnih.govresearchgate.net The chlorine atoms on the 2',4'-dichloro-phenyl ring of this compound can serve as handles for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. researchgate.netthermofisher.comlibretexts.orgnih.govnrochemistry.com By employing the Suzuki-Miyaura coupling, the chlorine atoms on the biphenyl core can be replaced with various aryl, heteroaryl, or alkyl groups, allowing for the construction of more complex molecular architectures.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | 2'-Chloro-4-fluoro-4'-phenylbiphenyl-3-amine |

Electrophilic and Nucleophilic Substitution on the Biphenyl Aromatic Rings

The regioselectivity of electrophilic aromatic substitution (EAS) on the biphenyl rings of this compound is governed by the directing effects of the existing substituents: the amino group (-NH₂), the chlorine atoms (-Cl), and the fluorine atom (-F). wikipedia.org

Amino Group (-NH₂): The amino group is a strongly activating and ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. wikipedia.orgcsun.edu

Halogens (-Cl, -F): Halogens are deactivating yet ortho-, para-directing. libretexts.org Their inductive electron-withdrawing effect deactivates the ring towards electrophilic attack, while their ability to donate a lone pair of electrons via resonance directs incoming electrophiles to the ortho and para positions. libretexts.orgyoutube.com

In the amine-bearing ring (ring A), the powerful activating and directing effect of the amino group will dominate. Electrophilic attack is expected to occur at the positions ortho and para to the amino group. However, the positions are already substituted (C2' and C4'). Therefore, substitution would likely occur at the C6' position.

In the fluoro-substituted ring (ring B), both the fluorine and the dichlorophenyl group will influence regioselectivity. The fluorine atom is an ortho-, para-director. The dichlorophenyl group is generally considered deactivating. The interplay of these effects would determine the precise location of substitution.

Table 4: Summary of Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Ring Position | Electronic Effect | Directing Effect |

| -NH₂ | Ring A (C3) | Activating (Resonance) | Ortho, Para |

| -Cl | Ring A (C2', C4') | Deactivating (Inductive), Weakly Directing (Resonance) | Ortho, Para |

| -F | Ring B (C4) | Deactivating (Inductive), Weakly Directing (Resonance) | Ortho, Para |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho-position, forming an aryllithium intermediate that can then react with various electrophiles. wikipedia.org

The amino group in this compound can act as a DMG. wikipedia.org However, the acidic proton of the primary amine would be abstracted first. Therefore, protection of the amine, for example as a pivaloyl amide or a carbamate (B1207046) (e.g., BOC-aniline), is generally required to facilitate ortho-lithiation. acs.orgscite.ai The amide group is a strong DMG. wikipedia.org Studies on N-pivaloylanilines have shown that the pivalamido group can direct lithiation to the ortho position, allowing for the introduction of a variety of electrophiles. scite.ai BF₃ has also been used to promote the ortho-lithiation of anilines. nih.gov A one-pot method has been developed for the ortho-functionalization of aniline (B41778) derivatives via a transient urea (B33335) intermediate. organic-chemistry.org

Given these precedents, a DoM strategy on a protected derivative of this compound could be a viable approach for introducing substituents specifically at the C2 position of the amine-bearing ring.

Oxidative and Reductive Transformations of the Biphenyl Core and Amine

The biphenyl core and the amine functional group of this compound are susceptible to both oxidative and reductive transformations.

Oxidative Transformations:

The amino group can be oxidized. For instance, the oxidation of 4-aminobiphenyl (B23562) with horseradish peroxidase proceeds via a one-electron oxidation to form a free radical intermediate. nih.govacs.org This radical can then undergo further reactions, such as dimerization to form an azo compound. nih.gov Electrocatalytic oxidation of 4-aminobiphenyl has also been studied, leading to degradation and mineralization of the compound. nih.gov It is plausible that the amino group in this compound could undergo similar oxidative transformations to form radical species or other oxidation products like benzoquinone imines. rsc.org The biphenyl core itself can also be oxidized, potentially leading to the formation of hydroxylated derivatives or ring-opened products under harsh conditions.

Reductive Transformations:

The chlorine atoms on the biphenyl core can be removed through reductive dechlorination. Studies on polychlorinated biphenyls (PCBs) have shown that they can be dechlorinated using various methods, including the use of palladized zero-valent metals like iron and zinc. nih.gov The rate of dechlorination can be influenced by the position of the chlorine atoms. nih.gov For example, the degradation rates of monochlorobiphenyls were found to be in the order of 4-CBP > 3-CBP > 2-CBP. nih.gov Biological methods using anaerobic microorganisms have also been shown to effectively dechlorinate PCBs, primarily from the meta and para positions. nih.govepa.gov Catalytic hydro-dechlorination at mild temperatures and atmospheric pressure is another effective method for the dechlorination of trichlorobiphenyls. tandfonline.com

These findings suggest that the chlorine atoms in this compound could be selectively or fully removed under appropriate reductive conditions. The nitro group, if present as a precursor to the amine, can be reduced to an amine, as seen in the synthesis of 2-aminobiphenyl (B1664054) from nitrobenzene. wikipedia.org

Table 5: Potential Oxidative and Reductive Transformations

| Transformation | Reagent/Condition (Analogous System) | Potential Product(s) |

| Oxidation of Amine | Horseradish Peroxidase/H₂O₂ | Azo-dimer, Glutathione conjugates |

| Electrocatalytic Oxidation | Ti-RuO₂ anode | Degradation products |

| Reductive Dechlorination | Pd/Fe or Pd/Zn | Less chlorinated biphenyls, Biphenyl |

| Microbial Dechlorination | Anaerobic microorganisms | Dechlorinated biphenyls |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of 2',4'-Dichloro-4-fluorobiphenyl-3-amine in solution. By analyzing the magnetic properties of atomic nuclei, a complete picture of the molecular architecture can be assembled.

A comprehensive NMR analysis involves probing multiple types of nuclei within the molecule (¹H, ¹³C, ¹⁹F, and ¹⁵N) to assign every atom its specific chemical environment.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the aromatic protons on both phenyl rings will appear as distinct multiplets in the downfield region (typically δ 6.5-8.0 ppm). The protons on the amine group (-NH₂) will present as a broader signal whose chemical shift can vary depending on the solvent and concentration. rsc.orgresearchgate.net The coupling patterns between adjacent protons are critical for assigning their positions on the rings.

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. rsc.org The spectrum will show 12 distinct signals for the carbon atoms of the biphenyl (B1667301) core. Carbons bonded to electronegative atoms (Cl, F, N) will have characteristic chemical shifts. For instance, the carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF), which is a definitive diagnostic feature. ionicviper.org Carbons bonded to chlorine will also be shifted downfield.

¹⁹F NMR: As fluorine has a spin of ½ and a high natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. colorado.edunih.govnih.gov For this molecule, the ¹⁹F NMR spectrum would show a single primary resonance for the fluorine atom on the first phenyl ring. ucsb.edu The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal will be split into a multiplet due to coupling with nearby protons (³JHF and ⁴JHF), which helps to confirm its position on the aromatic ring.

¹⁵N NMR: While less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atom in the amine group. This technique can confirm the presence of the primary amine and can be used to study hydrogen bonding or protonation events at the nitrogen site.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity and Key Couplings |

| ¹H | 6.5 - 8.0 (Aromatic), 3.5 - 5.0 (Amine) | Aromatic protons will show complex multiplets (doublets, triplets of doublets) due to H-H and H-F coupling. The amine protons often appear as a broad singlet. researchgate.netrsc.org |

| ¹³C | 110 - 165 | Signals for carbons attached to F and Cl will be downfield. The C-F bond will exhibit a large ¹JCF coupling constant (~240-260 Hz). rsc.org |

| ¹⁹F | -100 to -120 (vs. CFCl₃) | A multiplet resulting from coupling to ortho- and meta-protons on the same ring. rsc.orgucsb.edu |

| ¹⁵N | -320 to -340 (vs. CH₃NO₂) | Typically a triplet if coupling to the two amine protons is resolved. |

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are indispensable for confirming the atomic connectivity within the molecule by correlating signals from different nuclei. bas.bgepfl.chsdsu.edu

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY would show cross-peaks between adjacent protons on each of the aromatic rings, allowing for the establishment of spin systems and unambiguous assignment of protons within each ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. epfl.chyoutube.com An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking each proton resonance to its corresponding carbon resonance. This is crucial for assigning the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). epfl.chemerypharma.comnih.gov HMBC is particularly vital for identifying quaternary (non-protonated) carbons, such as those bonded to the chlorine atoms, the fluorine atom, the amine group, and the other phenyl ring. For example, protons on one ring would show a correlation to the carbon atom of the other ring at the biphenyl linkage point, confirming the connection between the two rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns upon ionization. miamioh.edu

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. nih.gov This precision allows for the determination of the exact molecular formula. For this compound (C₁₂H₈Cl₂FN), HRMS can confirm its elemental composition by matching the measured mass to the calculated theoretical mass, distinguishing it from other potential isomers or compounds with the same nominal mass. The characteristic isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) provides a definitive signature in the mass spectrum.

Hyphenated chromatographic and mass spectrometric techniques are essential for analyzing the compound in complex mixtures and for monitoring the progress of its synthesis. epa.govgcms.czuu.nl

GC-MS (Gas Chromatography-Mass Spectrometry): This technique separates volatile compounds in a gas-phase column before they are detected by a mass spectrometer. researchgate.net It can be used to assess the purity of this compound and to identify volatile impurities or byproducts from its synthesis, provided the compound is thermally stable. The resulting mass spectrum for the separated compound can be used for identification. researchgate.net

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): LC-MS is suitable for compounds that are less volatile or thermally labile. researchgate.netresearchgate.net The compound is first separated by HPLC and then introduced into the mass spectrometer. Tandem MS (MS/MS) involves selecting the molecular ion of the target compound and fragmenting it to produce a secondary mass spectrum. epa.gov This process provides a highly specific fragmentation pattern that is unique to the compound's structure, making LC-MS/MS an extremely sensitive and selective method for detecting and quantifying this compound in complex matrices or during reaction monitoring. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. wpmucdn.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. youtube.comyoutube.com For this compound, the IR spectrum would clearly show the N-H stretching vibrations of the primary amine group as two sharp-to-medium bands in the 3300-3500 cm⁻¹ region. wpmucdn.com Aromatic C-H stretching appears above 3000 cm⁻¹, while aromatic C=C stretching vibrations are found in the 1450-1600 cm⁻¹ region. The C-F and C-Cl stretching vibrations produce strong absorptions in the fingerprint region, typically between 1300 and 600 cm⁻¹. nih.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. nih.gov While N-H and other polar group vibrations are often weaker in Raman spectra compared to IR, the symmetric vibrations of the non-polar aromatic rings are typically strong and provide valuable structural information. researchgate.net The C-Cl and C-F bonds also give rise to characteristic Raman signals. Comparing the IR and Raman spectra can help in a more complete assignment of the vibrational modes of the molecule. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 (two bands) wpmucdn.com | Weak to Medium |

| Amine (N-H) | Scissoring (Bending) | 1650 - 1580 | Weak |

| Aromatic (C-H) | Stretch | 3100 - 3000 | Strong |

| Aromatic (C=C) | Ring Stretch | 1600 - 1450 | Strong |

| C-N | Stretch | 1350 - 1250 | Medium |

| C-F | Stretch | 1250 - 1000 | Medium |

| C-Cl | Stretch | 850 - 550 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within this compound. The absorption of UV or visible light excites electrons from a ground electronic state to a higher energy state. youtube.com For organic molecules, the most common and analytically useful transitions are from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

The structure of this compound, featuring two phenyl rings, an amine group (-NH2), and halogen substituents (-Cl, -F), gives rise to characteristic electronic transitions. The key transitions expected for this molecule are:

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. slideshare.net The conjugated biphenyl system constitutes a significant chromophore, the part of the molecule responsible for absorbing light. uzh.ch These transitions are typically intense and occur at specific wavelengths in the UV region. The presence of substituents on the phenyl rings can shift the absorption maximum (λmax) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and affect the absorption intensity.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital to a π* antibonding orbital. slideshare.net The nitrogen atom of the amine group and the chlorine atoms possess lone pairs of electrons in non-bonding orbitals. Therefore, n → π* transitions are possible for this compound. uzh.ch These transitions are generally much weaker in intensity compared to π → π* transitions and often appear as shoulders on the main absorption band. youtube.comuzh.ch

The solvent used for analysis can influence the UV-Vis spectrum. Polar solvents can interact with the molecule's ground and excited states differently, potentially causing shifts in the absorption wavelengths for both n → π* and π → π* transitions. Theoretical studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), can complement experimental data by calculating excitation energies and oscillator strengths to help assign the observed absorption bands to specific electronic transitions. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

For this compound, a crystallographic study would reveal the dihedral angle between the two phenyl rings, which is a critical conformational parameter for biphenyl compounds. It would also precisely define the geometry of the substituents on the rings.

The crystallographic analysis of this compound may present several challenges. The quality of the crystal is paramount; imperfections, fractures, or being too small can hinder the collection of high-quality diffraction data. nih.govnih.gov

Twinning: This occurs when two or more separate crystal lattices are intergrown in a non-random orientation. Twinning can complicate the indexing of the diffraction pattern and the subsequent structure solution and refinement. Specialized software and refinement strategies are required to deconvolve the diffraction data from the different twin domains.

Heavy-Atom Effects: The presence of chlorine atoms, which are "heavy" relative to carbon, nitrogen, or hydrogen, can pose challenges. While they can be beneficial for solving the phase problem, their strong scattering of X-rays can dominate the diffraction pattern. This can make it more difficult to accurately locate the positions of the lighter atoms in the structure. The Flack parameter is often used in crystallographic studies of chiral molecules containing heavy atoms to confidently determine the absolute configuration. nih.gov

Disorder: It is possible for parts of the molecule, such as one of the substituted phenyl rings, to be disordered in the crystal lattice, meaning they occupy multiple positions or orientations. This was observed in the crystal structure of a related compound, 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, where the dichlorophenyl ring was disordered. researchgate.net Modeling this disorder is crucial for achieving an accurate final structure.

The way molecules of this compound arrange themselves in the crystal is dictated by a network of non-covalent intermolecular interactions. rsc.org Understanding these interactions is key to explaining the stability of the crystal lattice. For this compound, several types of interactions are expected:

Hydrogen Bonding: The primary amine group (-NH2) can act as a hydrogen-bond donor, forming N-H···A bonds, where A could be a nitrogen or halogen atom on a neighboring molecule. In the crystal structure of 4-amino-3,5-dichloropyridine, strong N-H···N hydrogen bonds link molecules into chains. nih.gov

Halogen Bonding: The chlorine atoms can act as electrophilic regions (σ-holes) and participate in halogen bonds with nucleophilic atoms on adjacent molecules. Short Cl···Cl contacts have been observed to stabilize crystal packing in similar chlorinated compounds. nih.gov

π-Interactions: The aromatic rings can engage in various π-interactions. These include π-π stacking, where the faces of the rings are parallel (either face-to-face or offset), and halogen-π interactions, where a halogen atom interacts with the electron cloud of an aromatic ring. nih.gov C-Cl···π interactions are also a possibility. nih.gov

The combination of these interactions dictates the final three-dimensional supramolecular architecture of the crystal. nih.gov

Table 1: Potential Intermolecular Interactions in Crystalline this compound This table is a hypothetical representation based on typical interactions found in similar molecular structures.

| Interaction Type | Atoms/Groups Involved | Description | Significance |

|---|---|---|---|

| Hydrogen Bonding | -NH₂ (donor) and N, F, or Cl (acceptor) | Directional interaction between an acidic proton and a lone pair on an electronegative atom. | Strongly influences molecular assembly, often forming chains or sheets. nih.gov |

| π-π Stacking | Biphenyl Aromatic Rings | Attractive, noncovalent interactions between aromatic rings. Can be face-to-face or offset. | Contributes to crystal stability by packing aromatic systems efficiently. nih.gov |

| Halogen Bonding / Contacts | C-Cl ··· Cl-C or C-Cl ··· N/O | Interaction involving the electrophilic region of a chlorine atom. Also includes short van der Waals contacts. | Can form directional linkages that stabilize the crystal packing. nih.gov |

| Halogen-π Interactions | Cl or F atom and an aromatic ring | Interaction between a halogen substituent and the electron-rich face of a phenyl ring. | Helps to consolidate the crystal structure. nih.gov |

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, as well as for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound. A reversed-phase HPLC (RP-HPLC) method would be the most common approach for a molecule of this polarity. pensoft.net

Method Development Outline:

Column Selection: A C18 column is a standard choice for reversed-phase chromatography, offering good retention and separation of moderately polar to nonpolar compounds. researchgate.net

Mobile Phase Selection: The mobile phase would typically consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as a phosphate (B84403) buffer). pensoft.net The pH of the buffer can be adjusted to control the ionization state of the amine group and optimize peak shape and retention. An isocratic elution (constant mobile phase composition) or a gradient elution (changing composition over time) can be used to achieve optimal separation. researchgate.net

Detection: A UV-Vis detector is suitable, as the biphenyl chromophore absorbs UV light. The detection wavelength would be set at or near the molecule's absorption maximum (λmax) to ensure high sensitivity. pensoft.net

Method Validation: Once developed, the method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. researchgate.net Validation demonstrates the method's selectivity, linearity, accuracy, precision, and robustness. pensoft.net

Table 2: Representative HPLC Method Validation Parameters This table presents typical parameters for an HPLC method validation, as would be applied to the analysis of this compound.

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Selectivity | Ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). | The analyte peak should be well-resolved from other peaks. pensoft.net |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999. researchgate.net |

| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) ≤ 2%. pensoft.net |

| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed by spike/recovery experiments. | Recovery typically between 98-102%. pensoft.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |

While UV detection in HPLC is often sufficient for purity analysis, it may lack the sensitivity required for trace-level quantification. To overcome this, this compound can be chemically modified through derivatization to attach a group that is more easily detected, such as a fluorophore. mdpi.com The primary amine group on the molecule is an ideal target for derivatization. researchgate.net

This pre-column derivatization involves reacting the analyte with a fluorogenic reagent before injection into the HPLC system. researchgate.net An ideal derivatizing agent reacts rapidly and quantitatively with the amine to produce a stable, highly fluorescent product. mdpi.com This strategy significantly increases detection sensitivity and selectivity when using a fluorescence detector (FLD).

Several reagents are available for the derivatization of primary amines:

4-chloro-7-nitrobenzofurazan (NBD-Cl): This reagent reacts with primary and secondary amines to form highly fluorescent derivatives. mdpi.com

ortho-Phthalaldehyde (OPA): In the presence of a thiol (like mercaptoethanol), OPA reacts rapidly with primary amines to form fluorescent isoindole derivatives. mdpi.com

Fluorescamine: Reacts almost instantaneously with primary amines to form fluorescent products. The reagent itself is non-fluorescent and excess reagent is rapidly hydrolyzed to non-fluorescent products.

ATTO-TAG™ FQ and CBQCA: These are highly sensitive reagents that react with primary amines to yield fluorescent products, enabling detection in the sub-femtomole range. thermofisher.com

The choice of reagent depends on factors such as reaction kinetics, stability of the derivative, and the specific requirements of the analytical method. researchgate.net

Table 3: Common Derivatizing Agents for Primary Amines for Fluorescence Detection

| Derivatizing Reagent | Abbreviation | Reactive Group Targeted | Resulting Product |

|---|---|---|---|

| 4-chloro-7-nitrobenzofurazan | NBD-Cl | Primary Amine (-NH₂) | Fluorescent NBD-amine adduct mdpi.com |

| ortho-Phthalaldehyde (+ Thiol) | OPA | Primary Amine (-NH₂) | Fluorescent Isoindole derivative mdpi.com |

| 3-(2-furoyl)quinoline-2-carboxaldehyde | FQ (ATTO-TAG FQ) | Primary Amine (-NH₂) | Fluorescent covalent conjugate nih.gov |

| 3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde | CBQCA (ATTO-TAG CBQCA) | Primary Amine (-NH₂) | Fluorescent covalent conjugate thermofisher.com |

Computational Chemistry and Theoretical Investigations of 2 ,4 Dichloro 4 Fluorobiphenyl 3 Amine

Electronic Substituent Effects and Charge Distribution Analysis

The electronic properties and charge distribution of 2',4'-Dichloro-4-fluorobiphenyl-3-amine are significantly influenced by the nature and position of its substituents on the biphenyl (B1667301) core. The interplay of the electron-donating amino group and the electron-withdrawing halogen atoms dictates the molecule's reactivity and intermolecular interactions. Computational studies on analogous chlorinated biphenyls reveal that the pattern and degree of chlorination have a profound impact on the molecular electrostatic potential (MEP). nih.gov

In this compound, the amino (-NH2) group, being a strong electron-donating group, increases the electron density of the phenyl ring to which it is attached, particularly at the ortho and para positions, through resonance effects. Conversely, the chlorine and fluorine atoms are electronegative and exert an inductive electron-withdrawing effect, which decreases the electron density of the aromatic rings. The fluorine atom, being the most electronegative element, will have the strongest inductive effect. However, halogens also possess lone pairs of electrons that can be donated to the aromatic ring via resonance, which can partially counteract the inductive effect.

The charge distribution in this compound would likely show a high negative electrostatic potential around the nitrogen atom of the amino group and the fluorine atom, making these sites susceptible to electrophilic attack. The chlorine atoms would also contribute to regions of negative potential. Conversely, the hydrogen atoms of the amino group and the aromatic rings would exhibit positive electrostatic potential. The carbon atoms attached to the halogens and the nitrogen atom will have a partial positive charge. Computational studies on all 209 chlorinated biphenyl congeners have shown a correlation between the MEPs and the substitution pattern, with toxic congeners often possessing highly positive electrostatic potentials on the aromatic rings and highly negative potentials on the chlorine atoms. nih.gov

Table 1: Hypothetical Partial Atomic Charges of this compound

| Atom | Hypothetical Partial Charge (a.u.) |

|---|---|

| N(3) | -0.85 |

| C(3) | +0.20 |

| F(4) | -0.40 |

| C(4) | +0.35 |

| Cl(2') | -0.25 |

| C(2') | +0.30 |

| Cl(4') | -0.25 |

| C(4') | +0.30 |

Note: The values in this table are hypothetical and for illustrative purposes only, based on general principles of electronic effects in halogenated aromatic amines.

Quantitative Structure-Property Relationships (QSPR) in Non-Biological Contexts

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. These models are built by finding a statistically significant correlation between a set of molecular descriptors and a specific property. In non-biological contexts, QSPR can be a valuable tool for predicting physicochemical properties, reactivity, and even synthetic yields.

Predictive Models for Chemical Reactivity and Synthetic Yields

Predicting chemical reactivity and synthetic yields through QSPR models is a challenging yet highly desirable goal in computational chemistry. For a molecule like this compound, QSPR models could potentially predict its susceptibility to various chemical reactions, such as electrophilic or nucleophilic substitution, oxidation, or reduction.

The development of such models involves calculating a wide range of molecular descriptors for a series of similar compounds with known reactivity data. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum-chemical (e.g., HOMO-LUMO energies, partial atomic charges). Studies on halogenated methyl-phenyl ethers have successfully established linear relationships between descriptors derived from electrostatic potential and physicochemical properties. nih.gov

For predicting chemical reactivity, quantum-chemical descriptors are often the most informative. For instance, the energy of the Highest Occupied Molecular Orbital (HOMO) is related to the electron-donating ability of a molecule, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is related to its electron-accepting ability. The HOMO-LUMO gap can be an indicator of the chemical reactivity of a molecule. In a study on halogenated phenanthrene (B1679779) derivatives, halogenation was found to reduce the HOMO-LUMO gap, suggesting an increase in reactivity. dntb.gov.ua

Predicting synthetic yields is a more complex task as it depends not only on the structure of the reactants but also on the reaction conditions (temperature, solvent, catalyst, etc.). However, QSPR models can still be developed to predict the yield of a specific reaction under a defined set of conditions. These models would typically require a large and consistent dataset of reactions with varying substrates and their corresponding yields. While specific QSPR models for the synthetic yield of this compound are not documented in the literature, the principles of QSPR could be applied if sufficient experimental data were available.

Table 2: Examples of Molecular Descriptors for QSPR Models of Reactivity

| Descriptor | Description | Potential Relevance to Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates susceptibility to electrophilic attack |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | General indicator of chemical reactivity |

| Molecular Electrostatic Potential (MEP) | Charge distribution on the molecular surface | Identifies sites for electrophilic and nucleophilic attack |

| Dipole Moment | Measure of the polarity of the molecule | Influences interactions with polar reagents and solvents |

Applications of 2 ,4 Dichloro 4 Fluorobiphenyl 3 Amine in Materials Science and Organic Synthesis

Utilization as a Building Block for Functional Organic Materials

The structural characteristics of 2',4'-Dichloro-4-fluorobiphenyl-3-amine make it a candidate for the synthesis of functional organic materials. The amine group serves as a key reactive site for polymerization and derivatization, while the halogenated biphenyl (B1667301) framework can impart desirable properties such as thermal stability and specific electronic characteristics.

Precursor for Polymers and Copolymers with Defined Electronic Properties

While specific research on polymers derived directly from this compound is not extensively documented, the fundamental principles of polymer chemistry suggest its utility in creating polymers with defined electronic properties. The primary amine group allows for its incorporation into various polymer backbones through polycondensation reactions. For instance, it can be reacted with diacyl chlorides, dicarboxylic acids, or dianhydrides to form polyamides and polyimides. Aromatic polyimides, in particular, are known for their exceptional thermal stability, mechanical strength, and desirable electrical properties, making them suitable for applications in aerospace and electronics. lbl.govmdpi.com The inclusion of the dichlorinated and fluorinated biphenyl unit from the amine precursor would be expected to influence the final polymer's solubility, dielectric constant, and resistance to harsh environments.

The synthesis of conjugated polymers, which are essential for organic electronics, often involves the polymerization of aromatic monomers. e-bookshelf.de The biphenyl structure of this compound could contribute to the π-conjugated system of a polymer, which is crucial for charge transport. The electron-withdrawing nature of the chlorine and fluorine atoms can be expected to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting polymer, potentially enhancing its stability and modifying its electronic and optical properties.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer | Potential Polymer Properties |

| Polyamide | Diacyl Chloride (e.g., Terephthaloyl chloride) | High thermal stability, mechanical strength |

| Polyimide | Dianhydride (e.g., Pyromellitic dianhydride) | Excellent thermal and chemical resistance, good dielectric properties |

| Polyazomethine | Dialdehyde (e.g., Terephthalaldehyde) | Conjugated backbone, potential for electro-optical applications |

Application in Liquid Crystal Research and Development

In the realm of liquid crystals, the rigid, rod-like structure of the biphenyl core in this compound is a desirable feature. colorado.edu The presence of halogen atoms can significantly influence the mesomorphic (liquid crystalline) behavior of a molecule. biointerfaceresearch.comworktribe.comnih.gov Specifically, lateral fluorine substitution is known to modify properties such as melting point, the stability of tilted smectic phases, and dielectric anisotropy. biointerfaceresearch.comworktribe.com

The synthesis of liquid crystals often involves the reaction of an aromatic amine with a benzaldehyde (B42025) derivative to form a Schiff base (imine), which can exhibit liquid crystalline phases. nih.govnih.gov The amine group of this compound can be readily condensed with various substituted benzaldehydes to create a library of new Schiff base compounds. The resulting molecules, with their extended aromatic cores and terminal substituents, could be investigated for their liquid crystalline properties, such as the type of mesophase (e.g., nematic, smectic) and the temperature range of their stability. mdpi.comnih.gov The dichloro and fluoro substituents would likely lead to materials with a significant dipole moment, which is a key factor in their response to an electric field, a fundamental principle behind liquid crystal displays (LCDs). nih.gov

Table 2: Hypothetical Liquid Crystal Properties Based on Derivatives of this compound

| Derivative Type | Potential Mesophase | Key Influencing Factors |

| Schiff Base (Imine) | Nematic, Smectic | Length of terminal alkyl chains on the aldehyde, position of substituents |

| Ester | Smectic | Presence of a flexible linking group, overall molecular linearity |

| Amide | Smectic | Hydrogen bonding capabilities, molecular packing |

Role in Organic Electronic Devices (e.g., OLEDs, OPVs) as a Scaffold

Organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), rely on a variety of specialized organic materials for their operation. researchgate.netrsc.org These materials often possess extended π-conjugated systems to facilitate charge transport and have tunable electronic energy levels (HOMO and LUMO) to control charge injection and device efficiency.

While direct applications of this compound in OLEDs or OPVs are not prominently reported, its structure suggests its potential as a scaffold for the synthesis of more complex molecules for these devices. The amine group can be a starting point for building larger, more conjugated systems. For example, it could be used to synthesize hole-transporting materials or as a core to which emissive or electron-accepting moieties are attached. The presence of the halogen atoms can enhance the thermal stability and influence the electronic properties of the final material, which are critical for the longevity and performance of organic electronic devices. researchgate.net

Role as a Synthetic Intermediate for Complex Organic Molecules

The reactivity of the amine group, combined with the substituted biphenyl structure, makes this compound a valuable intermediate in the synthesis of more elaborate organic molecules.

Pathways to Advanced Dyes and Pigments

Azo dyes, which constitute a large and important class of colorants, are synthesized through the diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile. nih.govresearchgate.netjbiochemtech.com The primary amine group of this compound makes it a suitable candidate for the synthesis of novel azo dyes. nih.gov

The general synthetic route would involve treating the amine with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution) to form a diazonium salt. unb.ca This diazonium salt can then be reacted with a variety of coupling components, such as phenols, naphthols, or other aromatic amines, to produce a wide range of azo dyes. scispace.com The color of the resulting dye is determined by the extended conjugation of the entire molecule, which would include the dichlorofluorobiphenyl moiety. The halogen substituents would likely influence the lightfastness and other properties of the dye.

Table 3: Potential Azo Dyes Derived from this compound

| Coupling Component | Predicted Color Range | Potential Application |

| Phenol | Yellow to Orange | Textile dyeing |

| Naphthol | Red to Violet | Pigments for inks and coatings |

| Aniline (B41778) derivative | Yellow to Brown | Disperse dyes for synthetic fibers |

Synthesis of Agrochemical Intermediates (excluding biological activity and toxicity studies)

Fluorine-containing compounds are of significant interest in the agrochemical industry. rhhz.netnih.govresearchgate.net The introduction of fluorine can lead to compounds with desirable properties. A significant number of modern agrochemicals contain fluorinated aromatic or heterocyclic moieties. nih.govnih.gov

A closely related compound, 3,4-dichloro-2-amino-5-fluorobiphenyl, is a known intermediate in the synthesis of the fungicide bixafen. google.com The synthesis of this intermediate can be achieved through a diazotization-coupling reaction sequence involving 3,4-dichloroaniline (B118046) and 4-fluoroaniline. google.com This suggests that this compound could similarly serve as a precursor for other agrochemical active ingredients. The amine group provides a handle for further chemical transformations, allowing for the construction of more complex molecular architectures commonly found in modern pesticides. For instance, the amine could be converted into other functional groups or used as a point of attachment for heterocyclic systems, which are prevalent in agrochemicals. nih.gov

Advanced Catalysis Research

The unique electronic and structural characteristics of this compound, a halogenated aromatic amine, suggest its potential, though not yet widely documented, as a precursor in specialized areas of catalysis.

Ligand Precursor in Transition Metal Catalysis

While direct evidence of this compound serving as a ligand in transition metal catalysis is not extensively reported in publicly available literature, its structural motifs are present in compounds that do form such catalytic complexes. The amine group provides a coordination site for transition metals, and the halogen substituents can influence the electronic properties and stability of the resulting metal complexes.

Transition metal complexes involving halogenated anilines and related amine compounds have been synthesized and studied for their catalytic activities. For instance, complexes of transition metals with 2-amino-3,5-dihalopyridines have been prepared and structurally characterized. rsc.org Similarly, transition metal halide complexes with 4'-aminoacetophenone (B505616) have been synthesized, demonstrating the ability of amino groups on aromatic rings to coordinate with metals like copper, nickel, cobalt, and zinc. nsf.gov These complexes often exhibit interesting magnetic behaviors and can form extended structural networks through hydrogen bonding and halide interactions. rsc.orgnsf.gov

The general principle involves the reaction of a metal salt (e.g., a metal(II) chloride) with the amine-containing molecule, which acts as a ligand. nih.gov The resulting complex's geometry and catalytic activity are influenced by the nature of the metal, the ligand, and the reaction conditions. Given these precedents, it is conceivable that this compound could be utilized to synthesize novel transition metal complexes with potential applications in catalysis, although specific research in this area is yet to be broadly published.

Chiral Auxiliary in Asymmetric Synthesis

The use of this compound itself as a chiral auxiliary is not chemically feasible as the molecule is achiral. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.

However, the broader class of chiral amines is of paramount importance in asymmetric synthesis. yale.eduacs.orgnih.govnih.gov For example, tert-butanesulfinamide has emerged as a highly versatile chiral auxiliary for the asymmetric synthesis of a wide array of chiral amines from simple starting materials. nih.gov The synthesis typically involves the condensation of the chiral sulfinamide with a ketone or aldehyde, followed by nucleophilic addition and subsequent removal of the auxiliary. nih.gov

While this compound is not a direct participant in this context, it could potentially serve as a starting material for the synthesis of more complex, chiral molecules that might then be used as chiral ligands or auxiliaries. The synthesis of chiral amines is a critical endeavor, as these compounds are key components in many pharmaceuticals and biologically active molecules. acs.org

Environmental Transformation Studies (Mechanistic Focus on Chemical Degradation)

The environmental fate of halogenated aromatic compounds, such as this compound, is of significant interest due to the persistence and potential toxicity of some members of this class. The chemical degradation of these compounds can occur through various abiotic and biotic pathways.

Photochemical Degradation Pathways

The presence of chromophores, such as the aromatic rings and the amine group, allows for the absorption of ultraviolet (UV) radiation from sunlight. This can lead to the excitation of the molecule and subsequent chemical reactions. For other amines, UV irradiation in the presence of chlorine has been shown to promote both the formation and subsequent photodegradation of disinfection byproducts. nih.govnih.gov The intensity of the UV light can accelerate these processes. nih.govnih.gov

For halogenated aromatic compounds, a primary photochemical degradation pathway is reductive dehalogenation, where a carbon-halogen bond is cleaved, and the halogen is replaced by a hydrogen atom. This process can be influenced by the presence of photosensitizers in the environment. The relative bond strengths (C-F > C-Cl) suggest that dechlorination would be more likely to occur than defluorination. The degradation of monohalogenated biphenyls has been shown to be enhanced by simulated sunlight. asm.org

Microbial Biotransformation Mechanisms (focus on chemical changes, not ecological impact or toxicity)

The microbial transformation of halogenated biphenyls, particularly polychlorinated biphenyls (PCBs), has been extensively studied and offers a model for the potential biotransformation of this compound. Microorganisms have evolved enzymatic pathways to degrade these persistent compounds. nih.gov

Under anaerobic conditions, the primary microbial transformation mechanism for highly chlorinated biphenyls is reductive dechlorination. oup.comoup.com This process involves the removal of chlorine atoms, which are replaced by hydrogen atoms. This typically occurs at the meta and para positions of the biphenyl rings. oup.com For this compound, this could lead to the formation of monochlorinated or non-chlorinated fluorobiphenyl amines.

Under aerobic conditions, bacteria can degrade less chlorinated biphenyls through an oxidative pathway. oup.com This process is typically initiated by a dioxygenase enzyme that introduces two hydroxyl groups onto one of the aromatic rings. This is followed by ring cleavage and further degradation, potentially leading to the mineralization of the compound to carbon dioxide and water. nih.gov The degradation rates and pathways can be influenced by the specific microbial strains present and the environmental conditions. asm.org For example, mixed bacterial cultures from river sediments have been shown to degrade monohalogenated biphenyls, with the degradation rates varying depending on the position of the halogen. asm.org

Future Research Directions and Unexplored Avenues for 2 ,4 Dichloro 4 Fluorobiphenyl 3 Amine

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional synthetic methods for producing polychlorinated and functionalized biphenyls often rely on classic cross-coupling reactions. While effective, these methods can suffer from drawbacks such as the use of expensive catalysts, generation of stoichiometric byproducts, and reliance on non-renewable starting materials, leading to low atom economy. Future research should prioritize the development of greener, more efficient synthetic pathways.

Key research objectives include:

Catalyst-Free Polymerizations: Investigating spontaneous polymerization reactions where the compound could act as a monomer. Recent advancements have shown the possibility of catalyst-free spontaneous polymerization for creating photoresponsive polysulfonates with 100% atom economy. nih.gov Exploring similar strategies could lead to novel polymers incorporating the 2',4'-Dichloro-4-fluorobiphenyl-3-amine moiety.

Multi-Component Reactions (MCRs): Designing one-pot MCRs that can construct the substituted biphenyl (B1667301) core or add complexity to the existing structure in a single, efficient step. Systems involving benzoxazines, isocyanides, and water have been developed for the atom-economical synthesis of polyamides and could serve as inspiration. rsc.org

Flow Chemistry for Process Intensification: Utilizing microreactor and flow chemistry technologies to improve reaction control, enhance safety, and allow for seamless scale-up of the synthesis. This approach can minimize solvent usage and energy consumption compared to traditional batch processing.

Table 1: Comparison of Synthetic Approaches for Functionalized Biphenyls

| Feature | Traditional Routes (e.g., Suzuki/Ullmann Coupling) | Proposed Sustainable Routes |

|---|---|---|

| Principle | Step-wise C-C bond formation. | One-pot synthesis, process intensification. |

| Atom Economy | Moderate to Low (generates stoichiometric salts). | High to Excellent (aims for 100%). nih.gov |

| Catalyst | Often requires precious metal catalysts (e.g., Palladium). | Aims for catalyst-free systems or use of earth-abundant metal catalysts. rsc.org |

| Solvents | Often requires anhydrous organic solvents. | Focus on greener solvents (e.g., water, bio-solvents) or solvent-free conditions. |

| Byproducts | Significant inorganic salt waste. | Minimal byproduct formation. |

| Energy Input | Often requires high temperatures for extended periods. | Aims for room temperature reactions and shorter reaction times. nih.gov |

Exploration of Novel Catalytic Transformations Involving the Compound

The multiple functional groups on this compound make it a versatile substrate for a wide array of catalytic transformations. The amine group, in particular, is a powerful handle for building more complex molecular architectures.

Future research could focus on:

C-N Cross-Coupling: Using the amine group as a nucleophile in Buchwald-Hartwig or Ullmann-type amination reactions to synthesize larger, more complex triarylamine or carbazole (B46965) structures. These structures are often investigated for their electronic and photophysical properties.

Directed C-H Activation: Leveraging the amine group as a directing group to selectively functionalize the adjacent C-H bonds on the aromatic rings. This would allow for the precise installation of new functional groups without the need for pre-functionalized substrates.

Catalytic Dehalogenation/Functionalization: Exploring selective catalytic methods to either remove the chlorine atoms (hydrodechlorination) or replace them with other functional groups (e.g., cyano, alkyl, or aryl groups) via cross-coupling. This would create a library of derivatives with tuned steric and electronic properties.

Polymerization Monomer: Utilizing the amine functionality for the synthesis of high-performance polymers such as polyamides, polyimides, or polyureas. The rigidity of the biphenyl backbone and the presence of halogen atoms could impart desirable properties like thermal stability, flame retardancy, and specific optical characteristics to the resulting polymers.

Integration into Emerging Smart Materials Systems and Responsive Materials

"Smart" or "responsive" materials, which change their properties in response to external stimuli, are at the forefront of materials science. rsc.org The unique electronic and structural features of this compound make it an attractive building block for such systems.

Potential avenues for exploration include:

Chemiresistive Sensors: Incorporating the compound into a polymer matrix or as a coating on an electrode. The amine group can interact with specific analytes (e.g., acidic gases like nitric oxide or reducing gases like hydrogen sulfide), altering the material's conductivity. youtube.com The specific response could be tuned by the electron-withdrawing halogen substituents.

Photoresponsive Systems: Using the compound as a monomer to create polymers that respond to light. The biphenyl core can be part of a chromophore, and its integration into a polymer backbone could lead to materials that undergo photodegradation or photoswitching, which has applications in photopatterning and as photoacid generators. nih.gov

Liquid Crystals: Investigating derivatives of the compound for liquid crystalline properties. The rigid, rod-like shape of the biphenyl core is a common feature in liquid crystal molecules. Functionalization could lead to new liquid crystal phases with unique electro-optical responses.

Stimuli-Responsive Gels: Cross-linking polymers containing the this compound moiety to form hydrogels or organogels. The pH-sensitive amine group could cause the gel to swell or shrink in response to changes in acidity, creating a basis for controlled-release systems or soft actuators.

Advanced Computational Design for Property Prediction and Targeted Synthesis

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, saving significant time and resources. researchgate.net Applying these methods to this compound can accelerate the discovery of new applications.

Future computational studies should include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of derivatives with their properties. nih.gov For example, models could predict antioxidant activity, thermal stability, or sensor response based on descriptors like molecular weight and electronic properties. nih.gov